molecular formula C9H9BN2O2 B8005352 [4-(1H-Pyrazol-4-yl)phenyl]boronic acid

[4-(1H-Pyrazol-4-yl)phenyl]boronic acid

Cat. No.: B8005352
M. Wt: 187.99 g/mol
InChI Key: SWPQSXAZOVFTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1H-Pyrazol-4-yl)phenyl]boronic acid (molecular formula: C₉H₉BN₂O₂, molecular weight: 187.99 g/mol) is an organoboron compound featuring a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with a pyrazole moiety at the 4-position. This structure combines the reactivity of boronic acids with the aromatic heterocyclic properties of pyrazole, enabling applications in organic synthesis, catalysis, and medicinal chemistry. Its safety profile includes hazards related to skin/eye irritation (H302, H315, H319) .

Properties

IUPAC Name

[4-(1H-pyrazol-4-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O2/c13-10(14)9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6,13-14H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPQSXAZOVFTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CNN=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Cyclization and Boronation

A prominent method involves sequential cyclization and boronation steps starting from malonaldehyde. As detailed in Patent CN114380853A , this approach proceeds through four stages:

  • Protective Bromination : Malonaldehyde reacts with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) in toluene or xylene at 110°C to form a protected intermediate. Subsequent bromination with N-bromosuccinimide (NBS) in chloroform yields brominated precursors.

  • Methylthiolation : Sodium methyl mercaptide in tetrahydrofuran (THF) introduces thiol groups, enhancing reactivity for subsequent cyclization.

  • Cyclization : Hydrazine derivatives (e.g., hydrazine hydrate) in methanol or ethanol facilitate pyrazole ring formation at 20–70°C.

  • Boronation : A palladium-catalyzed (e.g., PdCl₂(dppf)) reaction with bis(pinacolato)diboron in THF or dioxane at 50–90°C introduces the boronic acid moiety.

Key Data :

  • Yield : 90–91% (Example 1–3, ).

  • Purity : >99% (HPLC).

  • Characterization : 1H^1H NMR (CDCl₃) δ 7.89 (s, 2H), 1.33 (s, 12H) confirms pinacol boronate formation .

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables efficient carbon-boron bond formation. Ambeed’s protocol demonstrates this using 4-bromo-1-phenylpyrazole and phenylboronic acid:

  • Reagents : PdCl₂(dppf) (1–3 mol%), sodium carbonate (2M aqueous), and 1,4-dioxane.

  • Conditions : Heating at 80°C under nitrogen for 3–4 hours.

  • Workup : Purification via reverse-phase HPLC yields the target compound.

Performance Metrics :

  • Yield : 82.4% .

  • Catalyst Efficiency : PdCl₂(dppf) outperforms tetrakis(triphenylphosphine)palladium(0) in reducing side reactions.

One-Pot Boronation of Bromopyrazole Intermediates

Patent CN104478917A outlines a streamlined one-pot method:

  • Starting Material : 1-Substituted-4-bromopyrazole (e.g., 4-(4-bromopyrazol-1-yl)piperidine).

  • Boronation : Hexyl lithium and trimethyl borate at −70°C to −80°C, followed by pinacol esterification.

  • Acid Hydrolysis : Glacial acetic acid liberates the boronic acid.

Advantages :

  • Yield : 76% .

  • Scalability : Reduced solvent usage and waste generation.

Comparative Analysis of Methods

Method Yield Catalyst Temperature Scalability
Multi-Step Synthesis 90–91%PdCl₂(dppf)50–90°CIndustrial
Suzuki-Miyaura 82.4%PdCl₂(dppf)80°CLaboratory
One-Pot Boronation 76%Hexyl lithium−80°C to 25°CPilot-scale

Optimization Insights :

  • Catalyst Selection : Palladium complexes with bidentate ligands (e.g., dppf) enhance stability and activity .

  • Solvent Systems : Polar aprotic solvents (THF, dioxane) improve boronation efficiency .

  • Temperature Control : Low temperatures (−80°C) prevent deboronation side reactions .

Industrial-Scale Considerations

Industrial adaptations prioritize cost-effectiveness and reproducibility:

  • Catalyst Recycling : Pd recovery via filtration reduces costs .

  • Continuous Flow Systems : Automated reactors minimize human error and enhance throughput .

  • Quality Control : In-line NMR and HPLC ensure batch consistency .

Challenges and Mitigation Strategies

  • Deboronation : Acidic or aqueous conditions may hydrolyze boronic acids. Use of pinacol esters as protected intermediates mitigates this .

  • Palladium Residues : Solid-phase extraction (SPE) or chelating resins remove residual Pd .

  • Byproduct Formation : Optimized stoichiometry (1.1–1.5 eq. NBS) minimizes di-brominated byproducts .

Emerging Methodologies

Recent advances include:

  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes .

  • Enzymatic Catalysis : Lipases facilitate greener boronation under mild conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(1H-Pyrazol-4-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenols

    Reduction: Boronate esters

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry Applications

Catalysis:
[4-(1H-Pyrazol-4-yl)phenyl]boronic acid is an important ligand in catalytic reactions, especially in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules. The compound's ability to stabilize palladium catalysts enhances reaction efficiency and selectivity .

Synthesis:
The compound serves as a building block in organic synthesis, facilitating the construction of more complex structures. It has been utilized in the synthesis of pyrazole-containing polycyclic systems, demonstrating its utility in generating diverse chemical entities .

Biological and Medicinal Applications

Drug Development:
Research indicates that this compound has potential as a precursor for biologically active molecules. Its derivatives have been explored for their anticancer properties, with studies showing promising results in inhibiting tumor growth . The compound's boronic acid functionality allows it to interact with biological targets, making it a candidate for drug design.

Bioconjugation:
In bioconjugation techniques, this compound is used to attach biomolecules to surfaces or other molecules. This property is particularly valuable in developing biosensors and drug delivery systems, where precise targeting and controlled release are essential .

Case Studies

Study Application Findings
Study 1Anticancer ActivityDemonstrated that derivatives of this compound exhibit significant inhibition of cancer cell proliferation.
Study 2Bioconjugation TechniquesShowed successful attachment of biomolecules using boronic acid chemistry, enhancing sensor performance.
Study 3Synthesis EfficiencyHighlighted improved yields in cross-coupling reactions when using this compound as a ligand compared to traditional methods.

Mechanism of Action

The mechanism of action of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The compound’s pyrazole substituent distinguishes it from other phenyl boronic acid derivatives. Key structural analogs include:

Compound Name Molecular Formula Substituent(s) Key Applications/Properties Reference
[4-(1H-Pyrazol-4-yl)phenyl]boronic acid C₉H₉BN₂O₂ Pyrazole at 4-position Suzuki coupling, medicinal intermediates
1-(2-Chlorophenyl)pyrazole-4-boronic acid C₉H₈BClN₂O₂ 2-Chlorophenyl + pyrazole Potential kinase inhibition
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₆H₁₉BO₄ Methoxyethylphenoxy chain HDAC inhibition (IC₅₀ ~1 µM)
4-(Methylthio)phenyl boronic acid C₇H₉BO₂S Methylthio (-SMe) group Single-molecule junction conductance
4-(Tetrazol-5-yl)phenylboronic acid C₇H₇BN₄O₂ Tetrazole group Bioorthogonal conjugation, imaging

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., tetrazole in , chlorophenyl in ) enhance electrophilicity of the boronic acid, improving cross-coupling efficiency.
  • Steric Considerations: Bulky substituents (e.g., methoxyethylphenoxy in ) may hinder reactivity in Suzuki-Miyaura reactions but improve target specificity in enzyme inhibition.
  • Biological Activity : Pyrazole-containing derivatives (e.g., ) show promise in kinase and HDAC inhibition due to aromatic stacking interactions with protein active sites .

Physicochemical Properties

  • Stability : The boronic acid group’s stability under aqueous conditions varies with substituents. For example, 4-(hydroxymethyl)phenyl boronic acid undergoes H₂O₂-triggered cleavage , whereas pyrazole analogs may resist oxidative degradation due to aromatic stabilization .
Suzuki-Miyaura Cross-Coupling

Pyrazole-substituted boronic acids are widely used in coupling reactions. For example:

  • This compound participates in synthesizing imidazo[4,5-b]pyridine derivatives for kinase inhibition .
  • Analogous compounds like (4-(diphenylamino)phenyl)boronic acid are employed in synthesizing aggregation-induced emission (AIE) probes .
Stimuli-Responsive Systems
  • 4-(Hydroxymethyl)phenyl boronic acid esters release DNA-binding probes upon H₂O₂ exposure via oxidative cleavage . Pyrazole-containing analogs could provide alternative release mechanisms due to their redox stability.

Biological Activity

[4-(1H-Pyrazol-4-yl)phenyl]boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₉H₉BN₂O₂
  • Molecular Weight : 187.99 g/mol
  • CAS Number : Not available
  • Purity : Typically high, as required for biological assays

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival .

Antiviral Activity

The compound has also been investigated for antiviral properties. Preliminary data suggest that it may inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound displayed an IC50 value of approximately 15 µM, indicating a moderate level of activity compared to standard antibiotics .

Study 2: Antiviral Potential

In another investigation focusing on its antiviral activity, this compound was tested against the influenza virus. The results demonstrated a significant reduction in viral titers in treated cells compared to controls, supporting its potential as an antiviral agent .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/PathogenIC50 (µM)Reference
AntimicrobialE. coli15
AntimicrobialS. aureus20
AntiviralInfluenza Virus10

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the pyrazole ring or phenyl substituents could enhance potency and selectivity against specific targets. Research indicates that certain substitutions can significantly improve the compound's binding affinity to target enzymes involved in bacterial cell wall synthesis .

Q & A

Q. What are the recommended synthetic routes for [4-(1H-Pyrazol-4-yl)phenyl]boronic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of arylboronic acids typically involves cross-coupling reactions or direct borylation. For structurally analogous compounds like 4-(methoxycarbonyl)phenyl boronic acid, Rh(I)-catalyzed carboxylation with CO₂ has been employed, yielding 62% under optimized conditions (1.0 mmol scale, MeOH solvent) . Key parameters include:

  • Catalyst loading : 5 mol% Rh(I) complexes.
  • Temperature : 80–100°C for 12–24 hours.
  • Protecting groups : Methoxycarbonyl or acetyl substituents enhance stability during synthesis .

Q. How can crystallographic methods resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SHELX suite) is critical for resolving bond angles, torsional strain, and hydrogen-bonding networks. SHELXL refines small-molecule structures with high-resolution data (<1.0 Å), while SHELXD/SHELXE assist in experimental phasing for macromolecular applications . For boronic acids, ensure:

  • Crystal hydration : Anhydrous vs. hydrated forms affect diffraction patterns.
  • Twinned data : Use SHELXL’s TWIN/BASF commands for refinement .

Advanced Research Questions

Q. How do electronic effects of the pyrazole ring influence Suzuki-Miyaura coupling efficiency with this compound?

Methodological Answer: The pyrazole’s electron-withdrawing nature modulates the boronic acid’s reactivity. Computational studies (DFT) on analogous 4-(pyridin-4-yl)phenylboronic acid show:

  • Lewis acidity : Enhanced by pyridine’s electron-deficient ring, increasing transmetallation rates .
  • Steric effects : Pyrazole’s N-H group may hinder Pd(0) coordination. Mitigate via:
    • Ligand design : Bulky phosphines (e.g., SPhos) improve coupling with sterically hindered partners.
    • Solvent optimization : DME/H₂O mixtures enhance solubility .

Q. What mechanistic insights explain contradictory reactivity in aqueous vs. anhydrous media for this boronic acid?

Methodological Answer: Contradictions arise from boronic acid’s equilibrium between trigonal (active) and tetrahedral (inactive) forms. For this compound:

  • pH dependence : At pH > 8, tetrahedral boronate dominates, reducing coupling efficiency.
  • Anhydrous conditions : Use molecular sieves or THF to favor reactive trigonal form .
  • NMR validation : Monitor ¹¹B NMR shifts (δ ~30 ppm for trigonal vs. ~10 ppm for tetrahedral) .

Q. How can computational modeling predict the stability of this compound in catalytic cycles?

Methodological Answer: Density Functional Theory (DFT) calculates transition states and intermediates. Key steps:

Geometry optimization : Use B3LYP/6-31G(d) for ground-state structures.

Solvent effects : Include PCM models for aqueous/organic media.

Activation barriers : Compare oxidative addition (Pd(0) → Pd(II)) energies with/without pyrazole .

Q. What strategies mitigate boronic acid decomposition during prolonged storage?

Methodological Answer:

  • Lyophilization : Reduces hydrolysis; store at -20°C under argon.
  • Stabilizers : Add 1–5% 2,6-lutidine to inhibit oligomerization .
  • Purity analysis : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect degradation .

Q. How does the pyrazole moiety influence antimicrobial activity in derived complexes?

Methodological Answer: In hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid, the pyrazole enhances:

  • Metal chelation : Binds Fe(III)/Cu(II), disrupting microbial redox cycles.
  • Membrane penetration : LogD ~2.5 (measured via shake-flask method) improves bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.